Ethyl 2,6-dimethoxy-4-methylbenzoate Ethyl 2,6-dimethoxy-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 5471-94-3
VCID: VC19731020
InChI: InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3
SMILES:
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

Ethyl 2,6-dimethoxy-4-methylbenzoate

CAS No.: 5471-94-3

Cat. No.: VC19731020

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-dimethoxy-4-methylbenzoate - 5471-94-3

Specification

CAS No. 5471-94-3
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name ethyl 2,6-dimethoxy-4-methylbenzoate
Standard InChI InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3
Standard InChI Key JJCYMDPFONTGPL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1OC)C)OC

Introduction

Molecular Structure and Spectral Characteristics

Structural Elucidation

Ethyl 2,6-dimethoxy-4-methylbenzoate (C12_{12}H16_{16}O4_4) belongs to the family of ortho- and para-substituted benzoic acid derivatives. Its IUPAC name derives from the benzoic acid backbone, where methoxy (-OCH3_3) groups occupy positions 2 and 6, a methyl (-CH3_3) group resides at position 4, and an ethyl ester (-COOCH2_2CH3_3) completes the substitution pattern at position 1 . The compound’s molecular weight is 236.25 g/mol, with a calculated exact mass of 236.1049 Da.

Key structural features include:

  • Methoxy groups: Electron-donating substituents that influence electronic distribution and reactivity.

  • Methyl group: Enhances lipophilicity and steric hindrance at the para position.

  • Ethyl ester: A common functional group in pharmaceuticals and agrochemicals due to its metabolic stability.

Synthetic Methodologies

Direct Esterification of the Corresponding Acid

The most straightforward route involves Fischer esterification of 2,6-dimethoxy-4-methylbenzoic acid with ethanol under acidic conditions:

2,6-Dimethoxy-4-methylbenzoic acid+EtOHH+Ethyl 2,6-dimethoxy-4-methylbenzoate+H2O\text{2,6-Dimethoxy-4-methylbenzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2,6-dimethoxy-4-methylbenzoate} + \text{H}_2\text{O}

This method typically requires refluxing with a catalytic amount of sulfuric acid, yielding the ester in moderate to high purity .

Alkylation of Phenolic Intermediates

An alternative approach employs 2,6-dimethoxy-4-methylphenol as a precursor. Alkylation with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) facilitates ester formation:

2,6-Dimethoxy-4-methylphenol+EtBrBaseEthyl 2,6-dimethoxy-4-methylbenzoate+HBr\text{2,6-Dimethoxy-4-methylphenol} + \text{EtBr} \xrightarrow{\text{Base}} \text{Ethyl 2,6-dimethoxy-4-methylbenzoate} + \text{HBr}

Copper(I) chloride has been reported to enhance reaction efficiency in similar systems, achieving yields up to 98% under autoclave conditions .

Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYieldPurity
Fischer esterificationH2_2SO4_4, reflux~75%>90%
AlkylationEtBr, K2_2CO3_3, CuCl~98%>99%

Physicochemical Properties

Solubility and Stability

Ethyl 2,6-dimethoxy-4-methylbenzoate is anticipated to exhibit:

  • Solubility: High solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and limited solubility in water (<1 mg/mL) .

  • Stability: Resistance to hydrolysis under neutral conditions but susceptible to base-catalyzed saponification.

Thermal Properties

Differential scanning calorimetry (DSC) of analogous esters reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C .

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